REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N.[OH:15][V:16](=O)=O>>[Ce:5].[O-2:2].[Ce+3:5].[O-2:7].[O-2:11].[Ce+3:5].[V:16].[O-2:15].[V+5:16].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[V+5:16] |f:0.1.2.3,4.5,7.8.9.10.11,13.14.15.16.17.18.19|
|
Name
|
cerium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.O[V](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Ce]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[V]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N.[OH:15][V:16](=O)=O>>[Ce:5].[O-2:2].[Ce+3:5].[O-2:7].[O-2:11].[Ce+3:5].[V:16].[O-2:15].[V+5:16].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[V+5:16] |f:0.1.2.3,4.5,7.8.9.10.11,13.14.15.16.17.18.19|
|
Name
|
cerium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.O[V](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Ce]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[V]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N.[OH:15][V:16](=O)=O>>[Ce:5].[O-2:2].[Ce+3:5].[O-2:7].[O-2:11].[Ce+3:5].[V:16].[O-2:15].[V+5:16].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[V+5:16] |f:0.1.2.3,4.5,7.8.9.10.11,13.14.15.16.17.18.19|
|
Name
|
cerium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.O[V](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Ce]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[V]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N.[OH:15][V:16](=O)=O>>[Ce:5].[O-2:2].[Ce+3:5].[O-2:7].[O-2:11].[Ce+3:5].[V:16].[O-2:15].[V+5:16].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[V+5:16] |f:0.1.2.3,4.5,7.8.9.10.11,13.14.15.16.17.18.19|
|
Name
|
cerium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.O[V](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Ce]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[V]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |